Superior Enzyme Binding Affinity Contrasted with Lower Turnover Rate vs. R-Enantiomer
In a direct head-to-head kinetic assay using recombinant Mandelamide Hydrolase (MAH) from Pseudomonas putida ATCC 12633, (S)-(+)-Mandelamide demonstrates a 1.7-fold higher binding affinity (lower Km) but a 2.1-fold slower catalytic turnover (kcat) compared to (R)-(-)-Mandelamide [1]. Despite these individual differences, the overall catalytic efficiency (kcat/Km) remains nearly identical, indicating that while the enzyme's active site differentiates the chiral centers at the binding and catalytic steps, the overall throughput is conserved [1].
| Evidence Dimension | Enzyme Binding & Catalysis (MAH from P. putida) |
|---|---|
| Target Compound Data | Km = 19.8 ± 3.8 µM; kcat = (4.64 ± 0.82) × 10² min⁻¹; kcat/Km = 2.34 × 10⁵ M⁻¹min⁻¹ |
| Comparator Or Baseline | (R)-(-)-Mandelamide: Km = 34.2 ± 1.9 µM; kcat = (9.64 ± 0.54) × 10² min⁻¹; kcat/Km = 2.82 × 10⁵ M⁻¹min⁻¹ |
| Quantified Difference | 1.7-fold higher affinity for S-isomer; 2.1-fold lower turnover for S-isomer; <15% difference in overall catalytic efficiency. |
| Conditions | Experiments performed at 30°C and pH 7.8. Data are mean ± SD from at least three individual experiments. |
Why This Matters
This kinetic fingerprint is critical for scientists developing stereospecific enzymatic assays; using the wrong enantiomer would yield inaccurate kinetic parameters and distort enzyme characterization studies.
- [1] McLeish, M. J., et al. (2003). Identification and Characterization of a Mandelamide Hydrolase and an NAD(P)+-Dependent Benzaldehyde Dehydrogenase from Pseudomonas putida ATCC 12633. Journal of Bacteriology, 185(8), 2451–2456. View Source
